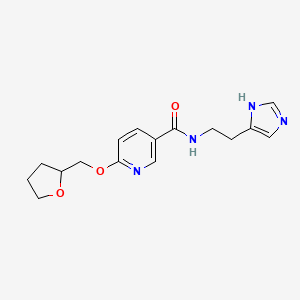

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c21-16(18-6-5-13-9-17-11-20-13)12-3-4-15(19-8-12)23-10-14-2-1-7-22-14/h3-4,8-9,11,14H,1-2,5-7,10H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZLYFMCZUJZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.

Synthesis of the Tetrahydrofuran Moiety: Tetrahydrofuran can be synthesized from 1,4-butanediol through an acid-catalyzed cyclization reaction.

Formation of the Nicotinamide Group: Nicotinamide is typically synthesized from nicotinic acid through an amidation reaction using ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in nicotinamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Amino derivatives of nicotinamide.

Substitution: Substituted tetrahydrofuran derivatives.

Scientific Research Applications

Pharmacological Applications

-

Inhibition of Enzymatic Activity

- Research indicates that compounds similar to N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that imidazole derivatives exhibit inhibitory effects on nicotinamide N-methyltransferase, which is implicated in various metabolic disorders .

-

Anticancer Activity

- The compound's ability to modulate enzyme activity positions it as a potential candidate for anticancer therapies. Inhibitors targeting histone methyltransferases have been identified as promising agents in cancer treatment, particularly in cases of leukemia . The structure of this compound suggests it may interact with similar targets.

- Antimicrobial Properties

Case Study 1: Inhibition of Histone Methyltransferases

A study focused on the design and synthesis of small molecule inhibitors targeting histone methyltransferases demonstrated that compounds with structural similarities to this compound showed promising inhibitory activity against DOT1L, an enzyme relevant in certain leukemias. The synthesized inhibitors displayed nanomolar potency, indicating the potential for therapeutic application in cancer treatment .

Case Study 2: Antimicrobial Activity

In a separate investigation, derivatives of imidazole were tested for their antimicrobial efficacy against various pathogens. The results indicated that modifications to the imidazole ring significantly enhanced antibacterial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The nicotinamide group can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting cellular metabolism. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide with structurally or functionally related compounds from the evidence, emphasizing substituent effects and biological activities:

Key Observations:

- Substituent Impact: The tetrahydrofuran-methoxy group in the target compound likely improves solubility and bioavailability compared to simpler methoxy or bromophenol substituents in compounds (e.g., H9 with 6-bromophenol). The THF ring may also reduce metabolic degradation compared to furan derivatives (e.g., H2) .

- Biological Activity : While the target compound lacks direct activity data, imidazole-containing analogs (e.g., H2–H10) exhibit carbonic anhydrase inhibition, and nicotinamide derivatives (e.g., 6a–j) show antimicrobial effects. This suggests the target may share dual functionalities .

- Synthetic Feasibility : The target’s synthesis could mirror methods in (Schiff base formation) or (amide coupling), though the THF-methoxy group may require specialized protection/deprotection steps .

Biological Activity

N-(2-(1H-imidazol-4-yl)ethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in enzyme activity and receptor interactions. The presence of a tetrahydrofuran moiety enhances its solubility and may influence its pharmacokinetic properties.

Research indicates that compounds with similar structural features often exhibit activity as enzyme inhibitors or modulators. For instance, imidazole derivatives have been shown to inhibit various kinases and enzymes involved in cellular signaling pathways. The specific mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

- Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on kinases such as farnesyltransferase, which plays a crucial role in cancer cell proliferation .

- Antimicrobial Activity : Some imidazole derivatives have shown antimicrobial properties, suggesting potential applications in treating infections .

Table 1: Biological Activity Overview

Case Studies

- Antitumor Activity : A study explored the antitumor effects of imidazole derivatives similar to this compound. Compounds were tested on H-Ras transformed Rat-1 cells, showing significant inhibition of anchorage-independent growth, indicating potential as anticancer agents .

- Inhibition of Viral Replication : Research on related compounds has demonstrated antiviral activity against Dengue virus through the inhibition of host kinases AAK1 and GAK. This suggests that this compound may also possess similar antiviral properties .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of imidazole-containing compounds. Modifications to the imidazole ring and the introduction of various substituents have been shown to enhance biological activity. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.